molecular formula C21H28O5S B3996233 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate

Cat. No.: B3996233
M. Wt: 392.5 g/mol
InChI Key: ZAIHFUDRYXAKFW-UHFFFAOYSA-N
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Description

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with phenylcarbonyl sulfanyl acetate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Additionally, purification methods like recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenylcarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar functional groups but a less complex structure.

    Methyl butyrate: Another ester with a different alkyl group.

    Isopropyl butyrate: Similar ester structure with different substituents.

Uniqueness

2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate is unique due to its combination of functional groups and the specific arrangement of its molecular structure

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-(2-benzoylsulfanylacetyl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5S/c1-14(2)17-10-9-15(3)11-18(17)26-19(22)12-25-20(23)13-27-21(24)16-7-5-4-6-8-16/h4-8,14-15,17-18H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIHFUDRYXAKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)COC(=O)CSC(=O)C2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate
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2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate
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2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate
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2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate
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2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate
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2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl [(phenylcarbonyl)sulfanyl]acetate

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